molecular formula C25H32FN5O4 B2565276 N'-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-N-[2-(dimethylamino)ethyl]ethanediamide CAS No. 896360-57-9

N'-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-N-[2-(dimethylamino)ethyl]ethanediamide

Cat. No.: B2565276
CAS No.: 896360-57-9
M. Wt: 485.56
InChI Key: RLVLWWQZDKQYGT-UHFFFAOYSA-N
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Description

N'-[2-(2H-1,3-Benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-N-[2-(dimethylamino)ethyl]ethanediamide is a complex synthetic molecule featuring a benzodioxol group, a fluorophenyl-substituted piperazine ring, and an ethanediamide (oxalamide) backbone linked to a dimethylaminoethyl substituent. The dimethylaminoethyl group may improve aqueous solubility, aiding in pharmacokinetic properties. This compound’s registry number (896347-31-2) and systematic IUPAC name confirm its identity as a derivative of ethanediamide with tailored substituents for targeted activity .

Properties

IUPAC Name

N'-[2-(1,3-benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-N-[2-(dimethylamino)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32FN5O4/c1-29(2)10-9-27-24(32)25(33)28-16-21(18-3-8-22-23(15-18)35-17-34-22)31-13-11-30(12-14-31)20-6-4-19(26)5-7-20/h3-8,15,21H,9-14,16-17H2,1-2H3,(H,27,32)(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLVLWWQZDKQYGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C(=O)NCC(C1=CC2=C(C=C1)OCO2)N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32FN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-N-[2-(dimethylamino)ethyl]ethanediamide typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxole ring, followed by the introduction of the fluorophenyl group and the piperazine moiety. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated reactors may be employed.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-N-[2-(dimethylamino)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the molecule.

Biological Activity

N'-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-N-[2-(dimethylamino)ethyl]ethanediamide, a complex organic compound, is notable for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzodioxole moiety linked to a piperazine ring and an ethanediamide structure. Its complex arrangement suggests potential interactions with various biological targets.

PropertyValue
IUPAC NameN'-[2-(1,3-benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-N-[2-(dimethylamino)ethyl]ethanediamide
Molecular FormulaC25H31FN4O5
CAS Number896364-98-0
Molecular Weight463.54 g/mol

Antitumor Activity

Recent studies have highlighted the compound's antitumor properties , particularly against prostate cancer cell lines. In vitro assays demonstrated significant cytotoxicity:

  • DU145 Cells: IC50 = 1.28 μM
  • PC-3 Cells: IC50 = 4.84 μM
  • LNCaP Cells: IC50 values indicate selective activity against specific cancer types.

These results suggest that modifications on the piperazine ring enhance selectivity and potency against prostate cancer cells .

The mechanism by which this compound exerts its antitumor effects appears to involve the inhibition of key signaling pathways associated with cancer cell proliferation. The presence of the benzodioxole ring is believed to facilitate interactions with DNA or specific proteins involved in cell cycle regulation.

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Substituent Effects: The introduction of various functional groups at the 4-position of the piperazine significantly influences cytotoxicity. For instance, compounds with electron-donating groups exhibited enhanced activity against DU145 cells.
  • Positioning of Functional Groups: The position of substituents on the phenyl group also affects activity; for example, a methyl group at the 3-position showed different efficacy compared to that at the 4-position .

Study 1: Cytotoxicity Assessment

A recent study evaluated a series of related compounds alongside N'-[...]. The findings indicated that structural variations led to diverse cytotoxic profiles across different cancer cell lines, emphasizing the importance of precise structural modifications .

Study 2: Target Identification

Research has identified potential targets for this compound, including phospholipase A2 (PLA2), which may be involved in mediating its effects on cellular membranes and signaling pathways related to apoptosis .

Scientific Research Applications

Pharmacological Profile

Research indicates that this compound may exhibit a range of biological activities, including:

Antitumor Activity

Preliminary studies suggest that derivatives of benzodioxole can inhibit tumor cell proliferation. For instance, compounds similar to this structure have shown IC50 values in the low micromolar range against various cancer cell lines such as Huh7 and MDA-MB 231 .

Kinase Inhibition

The structure suggests potential activity against specific kinases. In related studies, compounds with similar frameworks have been evaluated for their inhibitory effects on DYRK1A, a kinase implicated in neurodegenerative diseases. Some derivatives demonstrated sub-micromolar IC50 values, indicating strong inhibitory potential .

Synthetic Routes and Industrial Production

The synthesis of this compound typically involves multiple steps:

  • Formation of the Benzodioxole Ring : Achieved through the cyclization of catechol derivatives.
  • Synthesis of the Piperazine Derivative : Created by reacting piperazine with 4-fluorobenzyl chloride under basic conditions.
  • Coupling Reactions : The benzodioxole and piperazine derivatives are coupled using a suitable linker.
  • Oxalamide Formation : Final step involves forming the oxalamide group by reacting the intermediate with oxalyl chloride and dimethylaminoethylamine.

Industrial production would likely optimize these synthetic routes to ensure high yield and purity .

Biological Screening

A series of studies have been conducted to evaluate the antibacterial, antifungal, and anthelmintic activities of related piperazine derivatives. For example:

  • Compounds were screened using agar well diffusion methods for antibacterial activity against various strains.
  • Antifungal activities were assessed using poisoned food techniques against fungi such as Candida albicans .

Fingerprint Detection Applications

Research has indicated that certain piperazine derivatives exhibit good stickiness for latent fingerprint detection on various surfaces. This application highlights the versatility of compounds derived from similar structures .

Comparison with Similar Compounds

Key Analogues Identified:

N-[2-(1,3-Benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N′-(4-fluorophenyl)ethanediamide Structural Difference: The piperazine ring is substituted with a phenyl group instead of 4-fluorophenyl, and the ethanediamide is linked to a 4-fluorophenyl group rather than a dimethylaminoethyl group . The 4-fluorophenyl-ethanediamide moiety may enhance lipophilicity compared to the dimethylaminoethyl group, altering tissue distribution.

(E)-4-((2,4-Dioxothiazolidin-5-ylidene)Methyl)-N-Phenyl Benzamide Derivatives Structural Difference: Features a thiazolidinone core instead of an ethanediamide backbone and lacks a piperazine ring .

Table 1: Structural and Functional Comparison

Compound Core Structure Piperazine Substituent Ethanediamide Substituent Key Functional Implications
Target Compound Ethanediamide 4-Fluorophenyl Dimethylaminoethyl Enhanced solubility, CNS targeting
N-[2-(Benzodioxol)-2-(Ph-Piperazinyl)Ethyl]-N′-(4-F-Ph)Ethanediamide Ethanediamide Phenyl 4-Fluorophenyl Higher lipophilicity, reduced polarity
(E)-4-(Thiazolidinone) Benzamide Thiazolidinone None Phenyl Metal chelation, enzyme inhibition

Pharmacological and Functional Insights

While direct bioactivity data for the target compound is unavailable in the provided evidence, inferences can be drawn from structural analogues:

  • Piperazine Derivatives: Fluorophenyl-piperazine moieties are prevalent in antipsychotics (e.g., aripiprazole), suggesting dopamine D2 receptor partial agonism. The dimethylaminoethyl group may mimic tertiary amine motifs in antidepressants like imipramine, supporting dual mechanisms .

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